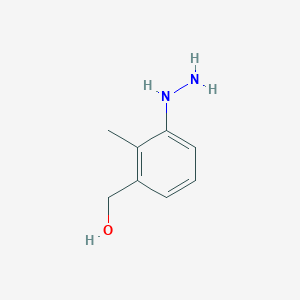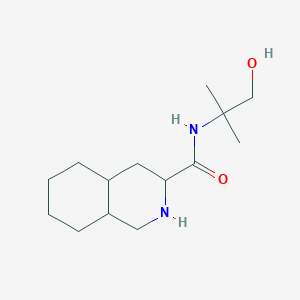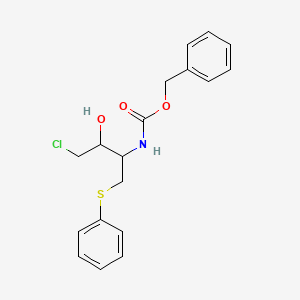
(3-Hydrazinyl-2-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydrazinyl-2-methylphenyl)methanol is an organic compound with a unique structure that includes a hydrazine group attached to a methyl-substituted phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydrazinyl-2-methylphenyl)methanol typically involves the reaction of 3-nitro-2-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The nitro group is reduced to a hydrazine group, and the aldehyde is reduced to a methanol group. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydrazinyl-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be further reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Hydrazinyl-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Hydrazinyl-2-methylphenyl)methanol involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s effects are mediated through its ability to interact with nucleophiles and electrophiles, leading to the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Hydrazinyl-2-methylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Hydrazinyl-2-methylphenyl)amine: Contains an amine group instead of methanol.
(3-Hydrazinyl-2-methylphenyl)acetic acid: Contains an acetic acid group instead of methanol.
Uniqueness
(3-Hydrazinyl-2-methylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydrazine and methanol groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
(3-hydrazinyl-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-11)3-2-4-8(6)10-9/h2-4,10-11H,5,9H2,1H3 |
InChI-Schlüssel |
OEQZOPJBOBGFBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1NN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)



![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![5-[8-Fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoic acid](/img/structure/B15125016.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)

